molecular formula C12H13N5O5S B10950037 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10950037
M. Wt: 339.33 g/mol
InChI Key: SZOAYDZXPMROBC-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienyl group, a pyrazole ring, and various functional groups such as amino, methoxy, and nitro groups

Preparation Methods

The synthesis of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the thienyl and pyrazole intermediates. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of functional groups such as the nitro and amino groups allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds that contain thienyl and pyrazole rings. Some similar compounds include:

  • N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
  • N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE in terms of its chemical properties and potential uses.

Properties

Molecular Formula

C12H13N5O5S

Molecular Weight

339.33 g/mol

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H13N5O5S/c1-4-5(2)23-12(6(4)9(13)18)14-10(19)7-8(17(20)21)11(22-3)16-15-7/h1-3H3,(H2,13,18)(H,14,19)(H,15,16)

InChI Key

SZOAYDZXPMROBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-])C

Origin of Product

United States

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